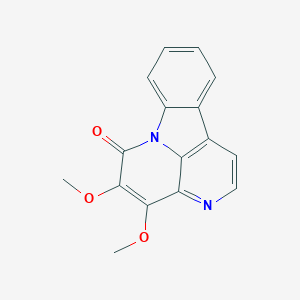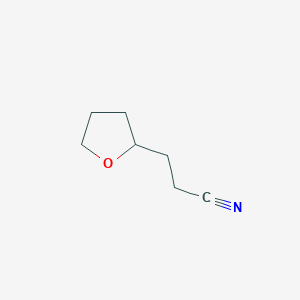
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives : Researchers have focused on synthesizing derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine for biological applications. For instance, Kadhim et al. (2021) synthesized derivatives for anti-bacterial activity evaluation, using different reaction conditions and confirming structures through spectral data (Kadhim, Abdullah Alani, & Hussein, 2021).
Reactions with Nucleophiles : Gouhar and Raafat (2015) prepared a compound that reacted with various nucleophiles, including hydrazine, for anticancer evaluation (Gouhar & Raafat, 2015).
Cyclization Studies : Yamasaki et al. (1992) explored the cyclization of Michael adducts formed from ene-hydrazines, leading to the creation of fused rings, highlighting the compound's potential in organic synthesis (Yamasaki, Nakamura, Okamoto, Okawara, & Furukawa, 1992).
Biological and Pharmacological Applications
Antidepressant Activity : A study by Shukla et al. (1992) found that a derivative of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine exhibited marked antidepressant activity, suggesting its potential as a new class of antidepressants (Shukla, Singh, Khanna, Saxena, Singh, Sur, Dhawan, & Anand, 1992).
Tumor Inhibitory and Antioxidant Activity : Hamdy et al. (2013) synthesized polyfunctionally substituted derivatives, showing promising tumor inhibitory potency against liver cancer cells and antioxidant activity (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Analgesic Activity : Turan-Zitouni et al. (1999) described the synthesis of triazoles and triazolothiadiazines from the compound, with some exhibiting promising analgesic activity (Turan-Zitouni, Kaplancıklı, Erol, & Kılıç, 1999).
Chemistry and Materials Science
Development of Fluorescent Probes : Zhang, Zhu, and Lin (2021) developed a near-infrared ratiometric fluorescent probe with aggregation-induced emission characteristics for hydrazine detection, demonstrating the compound's application in sensor development (Zhang, Zhu, & Lin, 2021).
Synthesis of Cerebral Protective Agents : Suzuki et al. (1996) synthesized derivatives with anti-lipid peroxidation activities, showcasing the compound's potential in developing cerebral protective agents (Suzuki, Tatsuoka, Ishihara, Ohno, Aisaka, Ogino, Kuroki, Satoh, Miyano, & Sumoto, 1996).
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYZUEUSICJQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576533 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
CAS RN |
1743-07-3 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)



![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)


